An In-Depth Technical Guide to Azido-PEG8-Amido-Val-Cit-PAB: A Cleavable ADC Linker
An In-Depth Technical Guide to Azido-PEG8-Amido-Val-Cit-PAB: A Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG8-Amido-Val-Cit-PAB, a key heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core components, mechanism of action, relevant quantitative data, and detailed experimental protocols.
Core Components and Structure
Azido-PEG8-Amido-Val-Cit-PAB is a sophisticated molecule designed for controlled drug release in targeted cancer therapy. Its structure can be dissected into four key functional units:
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Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." Specifically, it readily and selectively reacts with alkyne- or cyclooctyne-modified molecules, such as DBCO or BCN, to form a stable triazole linkage. This allows for the covalent attachment of the linker to a modified antibody or payload.
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Polyethylene (B3416737) Glycol (PEG8) Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer. Its primary roles are to enhance the aqueous solubility of the ADC, reduce aggregation, and improve its pharmacokinetic properties by increasing its hydrodynamic volume.[1]
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Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the selectively cleavable element of the linker. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2][3][4] This enzymatic cleavage is the trigger for drug release.
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p-Aminobenzyl (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC utilizing the Azido-PEG8-Amido-Val-Cit-PAB linker is contingent on a precise, multi-step process that ensures payload delivery specifically to target cells.
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Systemic Circulation and Targeting: Once administered, the ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature drug release. The antibody component of the ADC directs it to the target cancer cells by binding to a specific cell-surface antigen.
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Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
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Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.
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Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the amide bond between the citrulline and the PAB group of the linker.[2][3][4]
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Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a cascade of events. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination. This fragmentation of the PAB spacer releases the active cytotoxic payload in its unmodified form, along with carbon dioxide and an aromatic byproduct. The released payload can then exert its therapeutic effect, leading to cancer cell death.
Quantitative Data
The following tables summarize key quantitative parameters for Azido-PEG8-Amido-Val-Cit-PAB and related Val-Cit-PAB linkers. It is important to note that some data is derived from studies on closely related analogues due to the limited availability of public data on this specific molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₉N₉O₁₅ | BroadPharm[3] |
| Molecular Weight | 916.04 g/mol | BroadPharm[3] |
| Purity | >95% (typical) | TargetMol Chemicals[2] |
| Storage Conditions | -20°C | BroadPharm[3] |
| Solubility | Water, DMSO, DMF | BroadPharm[1] |
Table 2: Plasma Stability of Val-Cit-PAB Linkers
| Linker Type | Plasma Source | Stability Metric | Result | Source |
| Val-Cit-PAB | Human | Half-life | Stable | ResearchGate[5] |
| Val-Cit-PAB | Cynomolgus Monkey | Half-life | Stable | ResearchGate[5] |
| Val-Cit-PAB | Mouse | Half-life | Unstable (cleaved by carboxylesterase Ces1c) | ResearchGate[5] |
Table 3: Cathepsin B Cleavage Kinetics of Val-Cit-PAB Model Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Source |
| Ac-Phe-Lys-PABC-PNP | 0.14 | 20 | 7,000 | (Hypothetical Data for Comparison) |
| Z-Val-Cit-PABC-PNP | 0.25 | 15 | 16,667 | (Hypothetical Data for Comparison) |
| Z-Phe-Cit-PABC-PNP | 0.08 | 25 | 3,200 | (Hypothetical Data for Comparison) |
Note: The kinetic data presented are illustrative and based on model substrates (PNP = p-nitrophenyl). Actual kinetic parameters for an ADC with Azido-PEG8-Amido-Val-Cit-PAB would need to be determined empirically.
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido-PEG8-Amido-Val-Cit-PAB. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental setups.
Antibody Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of an alkyne-modified antibody with Azido-PEG8-Amido-Val-Cit-PAB-payload.
Materials:
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Alkyne-modified antibody (e.g., DBCO-functionalized) in an amine-free buffer (e.g., PBS, pH 7.4)
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Azido-PEG8-Amido-Val-Cit-PAB-payload conjugate
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DMSO (anhydrous)
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Desalting columns (e.g., PD-10)
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Reaction tubes
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UV-Vis spectrophotometer
Procedure:
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Antibody Preparation:
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Ensure the alkyne-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a known concentration (typically 1-10 mg/mL).
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Linker-Payload Preparation:
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Dissolve the Azido-PEG8-Amido-Val-Cit-PAB-payload conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
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Conjugation Reaction:
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Add a 3- to 10-fold molar excess of the linker-payload solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
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Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
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Purification:
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Remove excess, unreacted linker-payload using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
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Collect the fractions containing the purified ADC.
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Characterization:
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Determine the protein concentration of the ADC solution by measuring the absorbance at 280 nm.
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Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance wavelength) or by hydrophobic interaction chromatography (HIC).
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In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic cleavage of the Val-Cit linker and the subsequent release of the payload.
Materials:
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Purified ADC conjugated with Azido-PEG8-Amido-Val-Cit-PAB
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Recombinant human Cathepsin B
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Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
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Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
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HPLC system with a C18 column and a UV or MS detector
Procedure:
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Enzyme Activation:
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Pre-incubate the Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure its activity.
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Reaction Setup:
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In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 1-10 µM.
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Initiate the reaction by adding the activated Cathepsin B to a final concentration of 10-100 nM.
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Incubation and Time Points:
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Incubate the reaction mixture at 37°C.
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
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Reaction Quenching:
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Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
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Analysis:
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Analyze the quenched samples by RP-HPLC to separate the intact ADC, cleaved linker fragments, and the released payload.
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Quantify the amount of released payload at each time point by integrating the corresponding peak area.
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Plot the concentration of the released payload versus time to determine the cleavage kinetics.
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Mandatory Visualizations
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for ADC synthesis and characterization.
Logical Relationship of Linker Components
Caption: Functional components of the ADC linker.
References
- 1. Azido-PEG8-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]
- 2. azido-peg8-amido-val-cit-pab — TargetMol Chemicals [targetmol.com]
- 3. Azido-PEG8-Amido-Val-Cit-PAB, ADC linker, 2356229-77-9 | BroadPharm [broadpharm.com]
- 4. Azido-PEG8-Amido-Val-Cit-PAB | NanoAxis LLC [nanoaxisllc.com]
- 5. researchgate.net [researchgate.net]
